Organocatalyzed aerobic oxidative Robinson-type annulation of 2-isocyanochalcones: expedient synthesis of phenanthridines†

Chemical Communications Pub Date: 2017-01-20 DOI: 10.1039/C6CC09430A

Abstract

A DBU-catalyzed aerobic oxidative Robinson annulation of 2-isocyanochalcones with active methylene ketones was developed for the expedient synthesis of phenanthridines in high to excellent yields. This unprecedented multistep domino reaction represents a new strategy for the construction of this tricyclic scaffold by the sequential formation of two rings and three C–C bonds in a single operation at room temperature.

Graphical abstract: Organocatalyzed aerobic oxidative Robinson-type annulation of 2-isocyanochalcones: expedient synthesis of phenanthridines
Organocatalyzed aerobic oxidative Robinson-type annulation of 2-isocyanochalcones: expedient synthesis of phenanthridines†
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